Bidebiline D

Description

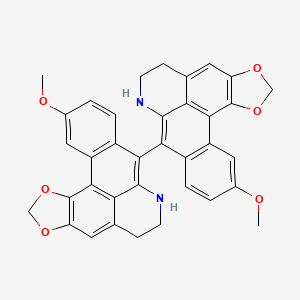

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H28N2O6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

17-methoxy-13-(17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |

InChI |

InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)31-27-17(11-25-35(31)43-15-41-25)7-9-37-33(27)29(21)30-22-6-4-20(40-2)14-24(22)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3 |

InChI Key |

HXKKJKCNOAUCEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3C4=C2C5=C(C=C4CCN3)OCO5)C6=C7C8=C(C9=C6C=CC(=C9)OC)C1=C(C=C8CCN7)OCO1 |

Origin of Product |

United States |

Isolation and Purification Methodologies for Bidebiline D

Plant Material Sourcing and Preparation (e.g., Polyalthia debilis)

The primary natural source for the isolation of Bidebiline D is the plant Polyalthia debilis (Pierre) Finet & Gagnep, which belongs to the Annonaceae family. thaiscience.infotandfonline.com This plant is found widely in the northeastern region of Thailand, where it is known by the local name "Kon Krok". thaiscience.infoacs.org For phytochemical analysis, the roots of P. debilis are the specific part of the plant utilized.

The preparation of the plant material is a critical first step to ensure the stability and efficient extraction of its chemical constituents. The standard procedure involves:

Collection: The roots of P. debilis are harvested. A voucher specimen is typically deposited in a herbarium for botanical identification and reference. acs.org

Drying: The collected roots are air-dried to remove moisture. This process helps to prevent enzymatic degradation of the phytochemicals and prepares the material for grinding. thaiscience.infoacs.org

Grinding: The air-dried roots are then ground into a fine powder. thaiscience.infoacs.org This increases the surface area of the plant material, allowing for more efficient contact with the extraction solvent.

Extraction Techniques from Natural Sources

The extraction of this compound from the prepared root powder of Polyalthia debilis is achieved using solvent extraction methods. The choice of solvent is crucial as it determines the profile of compounds that will be solubilized from the plant matrix.

For the successful isolation of this compound and its related dimeric aporphinoids (Bidebiline A-C), a dichloromethane (B109758) (CH2Cl2) extract of the air-dried roots was utilized. thaiscience.infoacs.org In a broader context of phytochemical investigation of P. debilis, a sequential extraction process is sometimes employed. For instance, an initial extraction with methanol (B129727) (MeOH) can be performed, followed by liquid-liquid partitioning of the concentrated methanol extract with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297) (EtOAc), and butanol (BuOH), to segregate compounds based on their polarity. acs.org However, the specific isolation of the bidebiline series was reported from the direct dichloromethane extract. thaiscience.infoacs.org

| Extraction Parameter | Description | Source(s) |

| Plant Source | Polyalthia debilis (Pierre) Finet & Gagnep | thaiscience.infoacs.org |

| Plant Part Used | Roots | thaiscience.infoacs.org |

| Initial Preparation | Air-dried and ground into powder | thaiscience.infoacs.org |

| Primary Solvent | Dichloromethane (CH2Cl2) | thaiscience.infoacs.org |

Chromatographic Separation and Purification Strategies

Following extraction, the crude dichloromethane extract contains a complex mixture of compounds. Isolating this compound requires multi-step chromatographic techniques that separate the components based on their physical and chemical properties, such as polarity and size.

The purification of this compound from the crude extract was accomplished through a combination of the following chromatographic methods:

Column Chromatography (CC): The initial fractionation of the crude extract is performed using column chromatography over silica (B1680970) gel. thaiscience.inforesearchgate.net Silica gel 60 (230-400 mesh) is a commonly used stationary phase for this purpose. thaiscience.info

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography that contain the target compounds are further purified using preparative TLC. thaiscience.inforesearchgate.net This technique utilizes a silica gel 60 PF254 stationary phase coated on glass plates to achieve finer separation. thaiscience.info

While these were the specific methods reported for this compound, other techniques are frequently used for purifying alkaloids from Polyalthia species, including chromatography on Sephadex LH-20 and High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Table 1: Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Purpose | Source(s) |

|---|---|---|---|

| Column Chromatography | Silica gel 60 (230-400 mesh) | Initial separation of crude extract | thaiscience.info |

| Preparative TLC | Silica gel 60 PF254 | Final purification of fractions | thaiscience.info |

Analytical Purity Assessment of Isolated this compound

Once this compound is isolated, its structural identity and purity must be confirmed. This is achieved through a combination of spectroscopic and spectrometric analyses. For this compound, which was obtained as a yellow-green solid, its structure was established based on comprehensive spectral data. thaiscience.info

The key analytical methods employed for its characterization and purity assessment include:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) was used to determine the exact mass and deduce the molecular formula of the compound. thaiscience.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex dimeric structure. These include:

1H NMR and 13C NMR: To identify the number and types of protons and carbons in the molecule. thaiscience.info

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups. thaiscience.info

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, which is essential for assembling the final structure. thaiscience.info The COSY (Correlation Spectroscopy) spectrum shows proton-proton correlations, the HMQC (Heteronuclear Multiple Quantum Coherence) links protons to their directly attached carbons, and the HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons. thaiscience.info

The purity of the final isolated compound is generally inferred from the clean, sharp signals in the NMR spectra and a single dominant peak in chromatographic analyses under various conditions, indicating the absence of significant impurities. almacgroup.compurdue.edu

Table 2: Analytical Data for this compound

| Analytical Technique | Instrument/Details | Finding/Purpose | Source(s) |

|---|---|---|---|

| Physical State | N/A | Yellow-green solid | thaiscience.info |

| Mass Spectrometry | ESI-TOF | Determination of molecular formula | thaiscience.info |

| NMR Spectroscopy | Bruker DRX300 or DRX400 | Structure elucidation and confirmation | thaiscience.info |

| 1H NMR, 13C NMR, DEPT | Identify and classify protons and carbons | thaiscience.info | |

| COSY, HMQC, HMBC | Determine the complete bonding framework | thaiscience.info |

Advanced Spectroscopic and Chiroptical Approaches in Structural Elucidation of Bidebiline D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in De Novo Structure Determination

NMR spectroscopy was pivotal in the de novo structure determination of Bidebiline D, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. thaiscience.info The symmetrical dimeric nature of the compound was a key initial observation from the NMR data. thaiscience.info

One-Dimensional NMR Experiments (e.g., ¹H, ¹³C)

The ¹H and ¹³C NMR spectra of this compound provided the foundational data for its structural analysis. The ¹H NMR spectrum showed a reduced number of signals than would be expected for the molecular formula, suggesting a symmetrical structure. thaiscience.info Key signals included a singlet for the aromatic protons at H-3 and H-3', and distinct patterns for the protons on rings D and D', indicating methoxy (B1213986) substitution at C-10 and C-10'. thaiscience.info The absence of signals for protons at C-7 and C-7' was a crucial piece of evidence, pointing to the linkage point between the two monomeric units. thaiscience.info

The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirmed the number and types of carbon atoms present. It revealed the presence of aromatic quaternary carbons, aromatic methine carbons, methylene (B1212753) carbons, and methoxy carbons, all consistent with the proposed dimeric structure. thaiscience.info

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm, J in Hz) | δC (ppm) |

| 1, 1' | - | 143.5 (s) |

| 1a, 1a' | - | 126.7 (s) |

| 1b, 1b' | - | 120.2 (s) |

| 2, 2' | - | 147.2 (s) |

| 3, 3' | 7.06 (s) | 107.9 (d) |

| 3a, 3a' | - | 127.3 (s) |

| 4, 4' | 3.12 (t, J=6.0) | 41.5 (t) |

| 5, 5' | 4.15 (t, J=6.0) | 31.2 (t) |

| 6a, 6a' | - | 142.1 (s) |

| 7, 7' | - | 120.5 (s) |

| 7a, 7a' | - | 130.8 (s) |

| 8, 8' | 7.08 (d, J=9.0) | 121.8 (d) |

| 9, 9' | 6.95 (dd, J=9.0, 2.6) | 110.5 (d) |

| 10, 10' | - | 158.2 (s) |

| 11, 11' | 8.62 (d, J=2.6) | 120.5 (d) |

| 11a, 11a' | - | 125.4 (s) |

| 1-OCH₂O-1' | 5.95 (s), 6.10 (s) | 101.4 (t) |

| 10-OMe, 10'-OMe | 3.90 (s) | 55.9 (q) |

| Data sourced from ThaiScience. thaiscience.info |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments were instrumental in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy) experiments would have established the correlations between adjacent protons, for instance, confirming the spin systems within the aromatic rings and the coupling between the methylene protons at positions 4 and 5.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) would have provided through-space correlations between protons, helping to define the stereochemistry and spatial proximity of different parts of the molecule.

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provided the definitive molecular weight and formula for this compound and offered insights into its structural components through fragmentation analysis. thaiscience.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was crucial in determining the exact molecular formula of this compound. The EIMS (Electron Ionization Mass Spectrometry) data showed a molecular ion peak at m/z 584. thaiscience.info This, combined with elemental analysis, allowed for the deduction of the molecular formula as C₃₆H₂₈N₂O₆. thaiscience.info

Tandem Mass Spectrometry (MS/MS or MSn)

Tandem mass spectrometry (MS/MS) played a key role in confirming the dimeric nature of this compound. thaiscience.info A significant observation was the presence of an intense fragmentation ion at m/z 292, corresponding to [M/2]⁺. thaiscience.info This indicated that the molecule readily cleaved into two identical halves, a characteristic feature of a symmetrical dimer of a dehydromethoxyanonaine. thaiscience.info

Spectrophotometric Characterization (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provided characteristic information about the electronic transitions within this compound, confirming the presence of a dehydroaporphine alkaloid chromophore. thaiscience.info The UV spectrum of this compound was typical for this class of compounds. thaiscience.info

Table 2: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | log ε |

| 261 | 4.65 |

| 335 | 4.10 |

| 384 | 3.89 |

| Data sourced from ThaiScience. thaiscience.info |

The absorption maxima are characteristic of the extended π-system found in dehydroaporphine alkaloids with substitution at the C-7 position. thaiscience.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies that correspond to its natural vibrational modes. This absorption provides a unique spectral fingerprint, revealing the key chemical functionalities.

For a complex alkaloid like this compound, the IR spectrum is instrumental in confirming the presence of its core structural components. The structure, established through various spectral evidence, contains aromatic rings, ether linkages, and nitrogen atoms characteristic of aporphine (B1220529) dimers. acs.org While the specific experimental spectrum for this compound is not detailed in publicly available literature, the expected absorption bands can be predicted based on its established molecular framework. These characteristic absorptions are crucial for confirming the structural class of the isolated compound.

Table 1: Expected Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on the known functional groups in dimeric aporphine alkaloids, as specific experimental data for this compound is not available in the cited literature.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (e.g., -OCH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-O Stretch | Aryl Ether |

| 1200-1000 | C-N Stretch | Amine |

Chiroptical Spectroscopy for Absolute Configuration and Atropisomerism Studies

Dimeric aporphine alkaloids, including this compound, often exhibit a phenomenon known as atropisomerism. This is a type of axial chirality arising from hindered rotation around a single bond, in this case, the biaryl axis connecting the two aporphine monomer units. researchgate.netresearchgate.net This restricted rotation gives rise to stable, non-superimposable, mirror-image stereoisomers called atropisomers, typically designated as (Ra) and (Sa). nih.gov Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is an indispensable tool for studying these isomers and determining their absolute configuration. researchgate.netlibretexts.org

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is exquisitely sensitive to the three-dimensional arrangement of atoms.

In the structural elucidation of atropisomeric alkaloids, ECD is the definitive method for assigning the absolute configuration. researchgate.net The standard approach involves comparing the experimentally measured ECD spectrum of the isolated atropisomers with the theoretical spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. researchgate.netnih.gov By generating the predicted spectra for both the (Ra) and (Sa) configurations, a direct comparison allows for unambiguous assignment of the absolute configuration of the experimentally isolated atropisomers. nih.gov This combined experimental and computational approach has been successfully applied to numerous dimeric aporphine alkaloids. researchgate.netresearchgate.netnih.gov

Table 2: Illustrative ECD Data for Dimeric Aporphine Alkaloid Atropisomers (Note: Specific experimental ECD data for this compound is not available in the cited literature. This table presents representative data typical for this class of compounds, demonstrating how Cotton effects are used to assign absolute configuration.)

| Atropisomer | Experimental Cotton Effect (nm) | Calculated Cotton Effect (nm) | Assignment |

| Isomer 1 | (+) at ~230 nm, (-) at ~260 nm | (+) at ~232 nm, (-) at ~258 nm | (Ra)-configuration |

| Isomer 2 | (-) at ~230 nm, (+) at ~260 nm | (-) at ~232 nm, (+) at ~258 nm | (Sa)-configuration |

Before chiroptical analysis can be performed, the mixture of atropisomers as it often occurs naturally must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving this resolution. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric or atropisomeric analytes, leading to different retention times and, therefore, separation. phenomenex.com

For dimeric aporphine alkaloids like Bidebiline E, which was co-isolated with Phaeanthuslucidine D, polysaccharide-based CSPs are commonly employed to resolve the (Ra) and (Sa) atropisomers. nih.gov The successful separation yields the pure atropisomers, which are then collected for subsequent structural and configurational analysis by ECD spectroscopy. The ability to resolve these isomers is a critical prerequisite for their complete stereochemical characterization. researchgate.net

Table 3: Representative Chiral HPLC Conditions for Atropisomeric Resolution of Dimeric Aporphine Alkaloids (Note: The specific chromatographic conditions for the resolution of this compound are not detailed in the available literature. The following table provides typical conditions used for resolving its close analogues.)

| Parameter | Description |

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | A mixture of n-hexane and an alcohol modifier (e.g., isopropanol) |

| Detection | UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm) |

| Result | Baseline separation of the (Ra) and (Sa) atropisomers |

Biosynthetic Pathways and Precursors of Bidebiline D

Proposed Biogenetic Routes to Aporphine (B1220529) Alkaloids

The biosynthetic pathway to aporphine alkaloids is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. frontiersin.org The initial steps involve the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org A crucial condensation reaction between these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the first key intermediate. frontiersin.orgnih.gov

A series of subsequent enzymatic modifications, including methylation and hydroxylation, converts (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. frontiersin.orgnih.govpnas.org From (S)-reticuline, the pathway diverges to produce various classes of BIAs. frontiersin.org

The formation of the characteristic tetracyclic aporphine core from (S)-reticuline occurs via an intramolecular phenol (B47542) oxidative coupling reaction. nih.govacs.org This critical C-C bond formation is catalyzed by cytochrome P450 enzymes of the CYP80G family. acs.orgnih.gov For instance, the enzyme corytuberine (B190840) synthase (a CYP80G2) converts (S)-reticuline into the aporphine alkaloid (S)-corytuberine. nih.govacs.org In some plant species, the biosynthesis may proceed through proaporphine intermediates, which are then rearranged to form the aporphine skeleton. maxapress.com Further modifications by other enzymes, such as methyltransferases, lead to the diverse array of aporphine alkaloids found in nature. frontiersin.org

Table 1: Key Precursors in Aporphine Alkaloid Biosynthesis

| Precursor Compound | Role in Pathway |

| L-Tyrosine | Primary amino acid starting material. |

| Dopamine | Key intermediate derived from L-tyrosine. |

| 4-hydroxyphenylacetaldehyde | Condensation partner for dopamine. |

| (S)-Norcoclaurine | First benzylisoquinoline alkaloid intermediate. |

| (S)-Reticuline | Central branch-point intermediate for various BIA classes, including aporphines. |

| (S)-Corytuberine | An early aporphine alkaloid formed by the cyclization of (S)-reticuline. |

Hypothesized Dimerization Mechanisms in Polyalthia Species

Bidebiline D is a dimeric aporphinoid, specifically identified as bis-7,7'-dehydro-10,10'-dimethoxyanonaine, and was first isolated from the roots of Polyalthia debilis. acs.org Its structure consists of two identical dehydroaporphine units linked by a C-C bond. The genus Polyalthia is known for producing such dimeric alkaloids. nih.govacs.org

The precise mechanism for the dimerization leading to this compound has not been definitively elucidated but is hypothesized to occur via an oxidative coupling of two monomeric precursors. nih.govacs.org This type of reaction is a common strategy in nature for constructing complex dimeric molecules. nih.gov

The proposed biogenetic route involves the enzymatic formation of two identical monomeric units of dehydro-10-methoxyanonaine. These monomers are then likely activated to form radical intermediates. The pairing of these two radicals would result in the formation of the C(7)-C(7') bond, yielding the symmetrical this compound structure. nih.govnih.gov This radical-mediated dimerization is a plausible explanation for the formation of the bisdehydroaporphine scaffold found in bidebilines and other related natural products. nih.gov

Enzymatic Systems Implicated in this compound Biosynthesis

While the specific enzymes responsible for the final dimerization step to create this compound remain uncharacterized, the enzymatic systems involved in the synthesis of its aporphine monomers are better understood. The biosynthesis relies on several major classes of enzymes.

Lyases: Norcoclaurine synthase (NCS) is a key lyase that catalyzes the initial Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the core benzylisoquinoline structure. frontiersin.org

Transferases: A variety of O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are crucial for modifying the alkaloid scaffold. frontiersin.org These enzymes add methyl groups to hydroxyl and amine functionalities, respectively, which is essential for creating the specific substitution patterns seen in the monomeric precursors of this compound.

Oxidoreductases: This class is critical for the formation of the aporphine ring and the subsequent dimerization. Cytochrome P450 monooxygenases, particularly from the CYP80 family (e.g., CYP80G2, CYP80G6, CYP80Q5), are responsible for the intramolecular oxidative coupling that creates the aporphine core from reticuline-type precursors. acs.orgnih.gov It is highly probable that a P450 enzyme also catalyzes the intermolecular oxidative coupling required for the dimerization of the two dehydroaporphine monomers to form this compound, a role that has been observed for P450s in the formation of other dimeric alkaloids. nih.gov

Table 2: Enzyme Classes Involved in Aporphine Alkaloid Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function in the Pathway |

| Lyases | Norcoclaurine Synthase (NCS) | Catalyzes the initial C-C bond formation to create the benzylisoquinoline skeleton. frontiersin.org |

| Transferases | O-Methyltransferases (OMTs) | Add methyl groups to hydroxyl moieties, creating methoxy (B1213986) groups. frontiersin.org |

| Transferases | N-Methyltransferases (NMTs) | Add methyl groups to the nitrogen atom of the isoquinoline (B145761) core. frontiersin.org |

| Oxidoreductases | Cytochrome P450s (e.g., CYP80G2) | Catalyze the intramolecular C-C oxidative coupling to form the aporphine ring. nih.govacs.orgnih.gov |

| Oxidoreductases | Berberine Bridge Enzyme (BBE) | Catalyzes ring formation in related BIAs by oxidizing the N-methyl group of (S)-reticuline. frontiersin.org |

Chemical Synthesis and Structural Modification Strategies for Bidebiline D and Analogs

Retrosynthetic Analysis of the Dimeric Aporphine (B1220529) Core

The retrosynthetic analysis of Bidebiline D provides a strategic roadmap for its total synthesis by deconstructing the complex target molecule into simpler, more readily available starting materials. The key structural feature of this compound is the C7-C7' bond that links two identical dehydroaporphine units.

A logical primary disconnection is the cleavage of this C7-C7' single bond. This homodimer structure suggests a late-stage oxidative coupling of two identical monomeric precursors. This disconnection simplifies the synthetic challenge significantly, leading to a key intermediate: the monomeric 7-dehydro-10-methoxyanonaine.

Further deconstruction of this aporphine monomer can proceed through several established pathways for benzylisoquinoline alkaloid synthesis. A common approach involves disconnecting the aporphine ring system at the C4-C5 and N-C6a bonds. This leads back to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor. This intermediate, in turn, can be retrosynthetically derived from a substituted phenethylamine (B48288) and a substituted phenylacetic acid or its equivalent through well-established reactions such as the Pictet-Spengler or Bischler-Napieralski reactions.

This analysis breaks down the synthesis of a complex dimeric alkaloid into two main phases: the assembly of a suitably functionalized benzylisoquinoline core and its subsequent cyclization to the aporphine skeleton, followed by a final dimerization step.

Approaches to Total Synthesis of this compound

While a specific total synthesis of this compound has not been prominently documented in peer-reviewed literature, a plausible route can be proposed based on established methodologies for constructing aporphine and dimeric aporphine alkaloids. proquest.comcolab.ws The synthesis would logically follow the forward execution of the retrosynthetic plan.

The initial phase would involve the synthesis of the monomeric 7-dehydro-10-methoxyanonaine. This could be achieved by:

Constructing the Benzylisoquinoline Core : A substituted phenethylamine and phenylacetic acid would be coupled to form an amide, which is then cyclized via the Bischler-Napieralski reaction to a dihydroisoquinoline. Subsequent reduction would yield the tetrahydroisoquinoline skeleton.

Aporphine Ring Formation : The critical C-C bond formation to create the tetracyclic aporphine core is often the most challenging step. Classically, the Pschorr cyclization has been used, involving the diazotization of an aminobenzylisoquinoline followed by an intramolecular radical cyclization. More contemporary methods often employ transition-metal-catalyzed intramolecular cross-coupling reactions (e.g., using palladium or copper catalysts), which can offer higher yields and milder reaction conditions.

Final Monomer Modification : Introduction of the C7-dehydro feature can be accomplished through oxidation of the corresponding aporphine precursor.

The final and defining step of the synthesis would be the dimerization of the 7-dehydro-10-methoxyanonaine monomer. This is typically achieved through an oxidative coupling reaction. Reagents such as ferric chloride (FeCl3) or other one-electron oxidants can be employed to facilitate the formation of the C7-C7' bond, yielding this compound.

A summary of potential key reactions is presented below:

| Reaction Step | Description | Typical Reagents |

| Amide Formation | Coupling of a phenethylamine and a phenylacetic acid derivative. | DCC, EDC |

| Bischler-Napieralski | Cyclization of the amide to form a dihydroisoquinoline. | POCl₃, PPA |

| Intramolecular Cyclization | Formation of the aporphine core from a benzylisoquinoline precursor. | NaNO₂, Cu (Pschorr); Pd(OAc)₂, PPh₃ (Heck) |

| Oxidative Dimerization | Coupling of two dehydroaporphine monomers to form the C7-C7' bond. | FeCl₃, K₃[Fe(CN)₆] |

Semisynthetic Routes from Precursor Alkaloids

Semisynthesis presents an alternative and often more efficient route to obtaining complex natural products like this compound, provided a suitable and more abundant natural precursor is available. This approach leverages the pre-existing complex scaffold built by nature.

Several aporphine alkaloids are known to be produced by plants of the Annonaceae family. researchgate.net A potential semisynthetic strategy for this compound could start from a related, non-dimeric aporphine alkaloid that is more readily isolated. For instance, if a precursor such as 10-methoxyanonaine or even the parent anonaine (B1665113) could be isolated in significant quantities, it could be chemically converted to this compound.

The key transformations required would be:

Functional Group Installation : If starting from anonaine, a methoxy (B1213986) group would need to be selectively installed at the C10 position. This would likely require a multi-step sequence of protection, directed ortho-metalation, methylation, and deprotection.

Dehydrogenation : The introduction of the C6a-C7 double bond to form the dehydroaporphine system would be necessary.

Dimerization : The final step would be the oxidative dimerization as described in the total synthesis approach.

This semisynthetic pathway could significantly shorten the synthetic sequence compared to a full total synthesis from simple starting materials.

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

To investigate and potentially improve upon the moderate antimalarial activity of this compound, the rational design and synthesis of analogs are essential for developing Structure-Activity Relationships (SAR). researchgate.net These studies involve systematically modifying specific parts of the molecule to determine which structural features are critical for its biological activity.

Key areas for modification in the this compound scaffold include:

Aromatic Ring Substituents : The number, position, and nature of the methoxy groups on the aromatic rings can be varied. Replacing methoxy groups with other alkoxy groups, hydroxyl groups, or halogens could probe the electronic and steric requirements for activity.

The Dimeric Linkage : The nature of the linkage between the two monomeric units is a critical feature. Analogs could be synthesized with different linkage points (e.g., C8-C8') or with different types of linkages (e.g., an ether bridge).

The table below outlines potential synthetic modifications for SAR studies:

| Modification Target | Synthetic Strategy | Rationale |

| Methoxy Group at C10/C10' | O-demethylation followed by re-alkylation with different alkyl halides. | To study the influence of the size and electronics of the alkoxy group on activity. |

| Aromatic Rings | Synthesis of monomers with different substitution patterns prior to dimerization. | To explore the necessity of substituents at specific positions. |

| Dimeric Linkage | Use of different oxidative coupling conditions or coupling of dissimilar monomers. | To assess the importance of the C7-C7' linkage and the effect of creating heterodimers. |

| Nitrogen Atom | N-alkylation or N-oxidation of the final product or a precursor. | To investigate the role of the nitrogen's basicity and steric environment. |

Derivatization Techniques for Enhancing Biological Profiles

Common derivatization strategies applicable to the this compound structure include:

Introducing Polar Groups : The introduction of hydroxyl or amino groups, often by demethylating the methoxy substituents, can increase aqueous solubility. These new functional groups can also serve as handles for further derivatization, such as glycosylation or esterification to create prodrugs.

Modifying Lipophilicity : The lipophilicity of the molecule can be fine-tuned by altering the length of alkyl chains on ether or ester derivatives. This can impact cell membrane permeability and protein binding.

Blocking Metabolic Sites : If specific sites of metabolic degradation are identified (e.g., oxidation of the aromatic rings), these positions can be blocked with metabolically stable groups, such as fluorine atoms, to increase the compound's half-life in vivo.

The following table summarizes potential derivatization techniques:

| Technique | Description | Potential Improvement |

| O-Demethylation | Removal of one or more methyl groups from the methoxy substituents using reagents like BBr₃. | Increases polarity; provides a handle for further functionalization. |

| Etherification/Esterification | Conversion of resulting hydroxyl groups into new ethers or esters. | Allows for fine-tuning of lipophilicity and can be used to create prodrugs. |

| N-Oxidation | Oxidation of the tertiary amine to the corresponding N-oxide. | Can alter solubility and metabolic fate. |

| Halogenation | Introduction of halogen atoms (e.g., F, Cl) onto the aromatic rings. | Can block metabolic oxidation and alter electronic properties. |

In Vitro Pharmacological Activities and Mechanistic Investigations of Bidebiline D

Antimalarial Activity of Bidebiline D

This compound, a bis-aporphine alkaloid, has been identified as a compound with potential antimalarial properties. Its activity has been evaluated against the primary causative agent of the most severe form of human malaria, Plasmodium falciparum.

In Vitro Efficacy Against Plasmodium falciparum Strains

Research has demonstrated that this compound exhibits moderate activity against Plasmodium falciparum. One study reported an in vitro 50% inhibitory concentration (IC50) of 4.1 µg/mL. However, the specific strain of P. falciparum tested was not detailed in the available literature. Further research is required to determine its efficacy across a broader range of chloroquine-sensitive and chloroquine-resistant strains.

| Compound | Parasite Strain | IC50 (µg/mL) |

| This compound | Plasmodium falciparum | 4.1 |

Cellular Targets and Pathways in Malaria Parasites

The precise cellular targets and molecular pathways through which this compound exerts its antimalarial effect have not yet been fully elucidated in the scientific literature. Aporphine (B1220529) alkaloids, the class of compounds to which this compound belongs, are known to potentially act through various mechanisms, including intercalation with parasitic DNA and inhibition of protein synthesis. nih.govupsi.edu.myresearchgate.netnih.govsemanticscholar.org However, specific studies confirming these mechanisms for this compound are not currently available.

Comparison with Other Antimalarial Natural Products

A direct, comprehensive comparison of the antimalarial activity of this compound with a wide array of other antimalarial natural products is not extensively documented. While numerous natural products, such as quinine (B1679958) and artemisinin, serve as benchmarks in antimalarial drug discovery, the relative potency and specific advantages of this compound have not been established through comparative studies. wishartlab.comresearchgate.netmdpi.com The broader class of aporphine alkaloids has shown significant antimalarial activity, with some compounds exhibiting potent inhibition of P. falciparum growth. upsi.edu.mynih.gov

Antimycobacterial Activity of this compound (and Related Analogs, e.g., Bidebiline E)

The potential of this compound and its analogs as antimycobacterial agents has been a subject of preliminary investigation, particularly focusing on species responsible for tuberculosis and related infections.

In Vitro Efficacy Against Mycobacterium tuberculosis and Mycobacterium smegmatis

There is currently no specific data available in the scientific literature detailing the in vitro efficacy of this compound against Mycobacterium tuberculosis or the commonly used model organism Mycobacterium smegmatis.

However, a related dimeric aporphine alkaloid, Bidebiline E, isolated from Polyalthia cerasoides, has demonstrated antimycobacterial activity. nih.gov It was found to be active against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) at which 90% of the bacterial growth was inhibited (MIC90) of 10.7 μM. nih.gov This finding suggests that this class of compounds may hold potential as antimycobacterial agents, warranting further investigation into the activity of this compound itself.

| Compound | Mycobacterial Strain | MIC (µM) |

| This compound | Mycobacterium tuberculosis | Data not available |

| This compound | Mycobacterium smegmatis | Data not available |

| Bidebiline E | Mycobacterium tuberculosis H37Ra | 10.7 (MIC90) nih.gov |

Molecular Mechanisms of Antimycobacterial Action

The molecular mechanisms through which this compound or its related analogs may exert their antimycobacterial effects have not been elucidated in the available research. For many aporphine alkaloids, proposed mechanisms of antimicrobial action include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with bacterial enzymes. nih.govtaylorandfrancis.com However, specific studies to confirm these or other mechanisms for this compound are lacking.

Alpha-Glucosidase Inhibitory Activity (as demonstrated by related Bidebilines)

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Several dimeric aporphine alkaloids have shown potent α-glucosidase inhibitory activity.

In Vitro Enzyme Inhibition Kinetics

Studies on dimeric aporphine alkaloids isolated from Trivalvaria costata have revealed significant α-glucosidase inhibitory potential. For instance, Bidebiline A and Bidebiline B demonstrated noteworthy activity with IC50 values in the low micromolar range. researchgate.net Specifically, Bidebiline A, Bidebiline B, heteropsine, and urabaine (B1202150) exhibited α-glucosidase inhibitory activities with IC50 values ranging from 4.1 to 11 μM. researchgate.net This potency is considerably stronger than that of acarbose, a commercially available α-glucosidase inhibitor, which typically has an IC50 value around 180.0 μM. researchgate.net

Enzyme kinetics studies have further elucidated the mechanism of inhibition. For several related dimeric aporphine alkaloids, a mixed-type inhibition was observed against α-glucosidase. researchgate.net This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Ki) for some of these compounds were determined to be in the micromolar range, highlighting their strong binding affinity for the enzyme. researchgate.net

Table 1: Alpha-Glucosidase Inhibitory Activity of Related Dimeric Aporphine Alkaloids

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| Bidebiline A | 4.1 - 11 | Mixed-type | Not Reported |

| Bidebiline B | 4.1 - 11 | Mixed-type | Not Reported |

| Heteropsine | 4.1 - 11 | Mixed-type | Not Reported |

| Urabaine | 4.1 - 11 | Mixed-type | Not Reported |

| Related Dimeric Aporphines (unspecified) | 5.2 - 9.0 | Mixed-type | 2.9 - 13.0 |

Data sourced from studies on dimeric aporphine alkaloids from Trivalvaria costata. researchgate.net

Characterization of Enzyme-Ligand Interactions

The interaction between dimeric aporphine alkaloids and α-glucosidase has been investigated using molecular docking simulations. These studies suggest that the alkaloids bind to the active site of the enzyme, forming stable interactions with key amino acid residues. The binding is typically governed by a combination of hydrogen bonds and hydrophobic interactions, which effectively blocks the substrate from accessing the catalytic site. The mixed-type inhibition pattern suggests that these compounds may also bind to an allosteric site on the enzyme, further impeding its function.

Antiviral Activity (e.g., Anti-DENV2, as demonstrated by related compounds)

Dengue virus (DENV) infection is a major global health concern with no specific antiviral therapy currently available. Dimeric aporphine alkaloids and their derivatives have emerged as promising candidates for the development of anti-DENV agents.

Inhibition of Viral Replication in Cellular Models

Research has demonstrated that certain dimeric aporphine alkaloids can effectively inhibit the replication of Dengue virus serotype 2 (DENV2) in cellular models. For instance, novel hybrid compounds combining aporphine and clerodane structures, named polyalongarins A–D, have shown encouraging anti-DENV2 activity in DENV2-infected Huh-7 cells. nih.govnih.gov These compounds exhibited effective concentrations (EC50) for inhibiting viral replication in the range of 2.8 to 6.4 μM, with low cytotoxicity. nih.govnih.gov

Another study investigated the antiviral activity of heteropsine and bidebiline A against DENV-infected Huh7 liver cells. The findings revealed that heteropsine was more effective at inhibiting DENV production and infection. researchgate.netresearchgate.net This inhibition of viral production points to an interference with the viral replication cycle within the host cells.

Table 2: Anti-DENV2 Activity of Related Aporphine Compounds

| Compound | EC50 (µM) | CC50 (µM) | Cell Line |

|---|---|---|---|

| Polyalongarin A | 4.46 | >50 | Huh-7 |

| Polyalongarin B | 2.80 | >50 | Huh-7 |

| Polyalongarin C | 3.24 | >50 | Huh-7 |

| Polyalongarin D | 6.36 | >50 | Huh-7 |

| Heteropsine | Not Reported | Not Reported | Huh7 |

EC50: 50% effective concentration for viral inhibition. CC50: 50% cytotoxic concentration. Data for Polyalongarins sourced from Lo et al., 2022. nih.govnih.gov

Specific Viral Protein Targets (e.g., NS2B-NS3 protease)

The DENV NS2B-NS3 protease is a crucial enzyme for viral replication, as it is responsible for cleaving the viral polyprotein into functional units. nih.gov This protease is therefore considered a prime target for antiviral drug development. In-silico molecular docking analyses have suggested that the anti-DENV2 activity of aporphine-clerodane hybrids, such as the polyalongarins, is due to their ability to inhibit the NS2B-NS3 protease. nih.govnih.gov These compounds are predicted to bind to an allosteric site on the protease, thereby disrupting its catalytic function. nih.govresearchgate.net This inhibition of a key viral enzyme directly contributes to the observed reduction in viral replication.

Other Preclinical Biological Activities Exhibited by Related Aporphine Dimers

Beyond α-glucosidase inhibition and antiviral effects, dimeric aporphine alkaloids have been reported to possess a wide array of other preclinical pharmacological activities. These diverse biological properties underscore the therapeutic potential of this class of compounds. Reported activities include:

Antitumor Activity: Many dimeric aporphine alkaloids have demonstrated significant cytotoxicity against various cancer cell lines. nih.govnih.gov

Antimalarial Activity: Some compounds have shown promise as antimalarial agents. nih.govresearchgate.net

Antimicrobial Activity: Antibacterial and antifungal properties have been observed in this class of alkaloids. nih.govresearchgate.net

Antiplatelet Aggregation: Inhibition of platelet aggregation suggests potential applications in cardiovascular diseases. nih.govresearchgate.net

Antifibrotic Activity: Certain dimeric aporphines have exhibited antifibrotic properties. nih.govresearchgate.net

Immunosuppressive Effects: Immunosuppressive activity has also been reported for some of these compounds. nih.govresearchgate.net

Vasorelaxant Properties: The ability to relax blood vessels points to potential antihypertensive effects. nih.govresearchgate.net

These varied activities highlight the rich pharmacological profile of dimeric aporphine alkaloids and provide a strong rationale for further investigation into specific compounds like this compound.

Computational and Molecular Modeling Studies of Bidebiline D

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comopenaccessjournals.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as Bidebiline D, to a biological target, typically a protein. openaccessjournals.comopenaccessjournals.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses to identify the most favorable binding mode. openaccessjournals.comopenaccessjournals.com

Software such as AutoDock, GOLD, and SwissDock are commonly used for these simulations. researchgate.netnih.gov For a compound like this compound, the 3D structure would first be generated and optimized. mdpi.com The target protein's structure, often obtained from databases like the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. mdpi.comscielo.sa.cr

The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the target. A more negative binding energy indicates a stronger and more stable interaction. mdpi.complos.org The analysis of the docked conformation reveals the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com

For a hypothetical docking of this compound into a target protein, the results could be summarized as follows:

| Parameter | Value/Description |

| Binding Energy (kcal/mol) | -9.5 |

| Hydrogen Bonds | Interaction with amino acid residues such as SER, THR, HIS |

| Hydrophobic Interactions | Engagement with residues like LEU, VAL, PHE, TRP |

| Electrostatic Interactions | Potential salt bridges or pi-cation interactions |

| Key Interacting Residues | A list of specific amino acids forming crucial contacts |

| Note: This data is illustrative and represents typical outputs from a molecular docking simulation. |

Understanding these interactions at an atomic level is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its binding affinity and selectivity. openaccessjournals.com

Molecular docking can not only predict binding to the primary active (catalytic) site of an enzyme but also to other sites on the protein surface, known as allosteric sites. frontiersin.orgrsc.org Binding to an allosteric site can modulate the protein's activity without directly blocking the catalytic site. frontiersin.org Computational tools like FTMap and AutoLigand can be used to predict potential binding pockets across the entire protein surface. rsc.orgcsmres.co.uk

In the study of this compound, molecular docking could be employed to screen for potential binding to both catalytic and allosteric sites of a target protein. This is particularly relevant as allosteric modulators can offer higher specificity and reduced side effects compared to traditional active site inhibitors. rsc.org The identification of these sites involves analyzing the protein's surface for cavities with appropriate size, shape, and physicochemical properties for ligand binding. oup.com

| Site Type | Identification Method | Potential Significance for this compound |

| Catalytic Site | Docking to the known active site of the enzyme. | Direct inhibition of enzymatic activity. |

| Allosteric Site | Blind docking across the protein surface or targeted docking to predicted pockets. | Modulation of protein function, potentially leading to a novel mechanism of action. |

| Note: This table illustrates the potential applications of docking in identifying different binding sites. |

Analysis of Binding Affinities and Interaction Modes

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. mdpi.comscfbio-iitd.res.in By simulating the atomic motions of the system, MD can assess the stability of the binding pose predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein. plos.orgmdpi.com These simulations are computationally intensive and can be performed using software packages like GROMACS, NAMD, and AMBER. nih.govnih.gov

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. nih.govmdpi.com Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions like hydrogen bonds. mdpi.com

| MD Simulation Parameter | Information Gained |

| RMSD of Protein Backbone | Stability of the overall protein structure during the simulation. |

| RMSD of Ligand | Stability of the ligand's binding pose within the active site. |

| RMSF of Protein Residues | Flexibility of different regions of the protein. |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds between the ligand and protein. |

| Note: This table outlines the types of data obtained from an MD simulation and their interpretation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govmedcraveonline.com For a class of compounds like alkaloids, QSAR models can be developed to predict the activity of new, untested analogs based on their molecular descriptors. mdpi.comnih.govcapes.gov.br

The development of a QSAR model involves several steps:

Data Set Preparation : A collection of alkaloids with known biological activities is assembled. mdpi.com

Descriptor Calculation : Various physicochemical and structural properties (descriptors) are calculated for each molecule. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the biological activity. mdpi.comsciforum.net

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. mdpi.comsciforum.net

| QSAR Descriptor Type | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Physicochemical | LogP (lipophilicity), polar surface area, molar refractivity |

| Quantum Chemical | HOMO/LUMO energies, dipole moment |

| Note: This table provides examples of descriptors used in QSAR modeling. |

A validated QSAR model could be used to predict the biological activity of this compound and guide the synthesis of new derivatives with potentially enhanced potency.

In silico Prediction of Potential Biological Targets

Identifying the biological targets of a natural product is a crucial step in understanding its mechanism of action. In silico target prediction, also known as target fishing, uses computational methods to predict the potential protein targets of a small molecule like this compound. mdpi.comnih.govscielo.org.mx These approaches can be broadly categorized as ligand-based and structure-based.

Ligand-based methods compare the structure of this compound to databases of compounds with known biological activities. nih.gov The principle is that structurally similar molecules are likely to have similar biological targets. nih.gov Web servers like SwissTargetPrediction and PASS Online utilize this approach. researchgate.net

Structure-based methods , such as inverse docking, involve docking this compound against a large library of protein structures to identify those to which it binds with high affinity. scielo.org.mx

The predictions from these in silico methods provide a list of potential targets that can then be prioritized for experimental validation.

| Target Prediction Approach | Methodology | Output |

| Ligand-Based (Similarity) | Compares the 2D or 3D structure of this compound to known active compounds. | A ranked list of probable protein targets. |

| Structure-Based (Inverse Docking) | Docks this compound into the binding sites of numerous protein structures. | A list of proteins with high predicted binding affinities for this compound. |

| Note: This table summarizes the main in silico approaches for biological target prediction. |

Structure Activity Relationship Sar Analysis of Bidebiline D and Its Derivatives

Identification of Key Pharmacophoric Features for Observed Activities

A pharmacophore is an abstract description of molecular features that are necessary for a drug to bind to its target and elicit a biological response. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. thaiscience.info While specific pharmacophore modeling studies for Bidebiline D are not extensively detailed in the current literature, an analysis of its structure allows for the identification of several key putative pharmacophoric features responsible for its observed antimalarial activity.

This compound, or bis-7,7′-dehydro-10,10′-dimethoxyanonaine, possesses a complex and rigid dimeric scaffold. ufpb.brnih.gov The key features include:

Aromatic Rings: The structure contains multiple aromatic rings, which are crucial for establishing π-π stacking and hydrophobic interactions with biological targets. thaiscience.info These interactions are fundamental for the molecular recognition process.

Hydrogen Bond Acceptors: The oxygen atoms within the two methoxy (B1213986) groups at the C-10 and C-10′ positions, as well as the oxygens in the methylenedioxy bridges, can act as hydrogen bond acceptors. thaiscience.info These are critical for anchoring the molecule within a specific binding pocket.

Nitrogen Atoms: The two tertiary nitrogen atoms in the aporphine (B1220529) core are potential protonation sites, which could form ionic interactions or hydrogen bonds, depending on the physiological pH and the nature of the target's active site.

Hydrophobic Dimeric Scaffold: The large, fused ring system creates a significant hydrophobic surface, which can drive binding to non-polar regions of a biological receptor.

The combination of these features—aromatic and hydrophobic regions punctuated by strategically placed hydrogen bond acceptors and potential cationic centers—constitutes the essential pharmacophore of this compound for its biological activities.

Impact of Aporphine Dimerization on Biological Efficacy

This compound is a member of the bis-aporphine alkaloids, which are characterized by a covalent linkage between two monomeric aporphine units. ufpb.br Dimerization is a significant structural modification that often leads to novel or enhanced biological activities compared to the corresponding monomers. mdpi.comresearchgate.net Dimeric aporphines have been shown to exhibit a wide range of pharmacological effects, including antitumor, antimalarial, and antiplatelet properties. mdpi.comresearchgate.net

The dimerization in this compound, which involves a 7,7′-linkage between two dehydroanonaine units, results in a larger, more complex, and sterically constrained molecule. This has several implications for biological efficacy:

Increased Target Affinity and Selectivity: The dimeric structure allows the molecule to potentially interact with two adjacent binding sites on a single target or bridge two separate protein targets. This multivalency can lead to a significant increase in binding affinity and selectivity.

Novel Mechanisms of Action: The unique three-dimensional architecture of a dimeric alkaloid may allow it to interact with targets that are inaccessible to its monomeric precursors, thereby unlocking new mechanisms of action.

The moderate antimalarial activity reported for this compound and the related Bidebiline C underscores the importance of the bis-aporphine scaffold for this specific biological effect. ufpb.brnih.gov

Influence of Substituent Groups on Activity Modulation

The type and position of substituent groups on the core aporphine skeleton are critical determinants of biological activity. thaiscience.info Even minor changes can significantly alter the potency and selectivity of a compound by affecting its electronic properties, steric profile, and ability to form specific interactions with a target.

A direct comparison between this compound and its isomer, Bidebiline C, provides a clear example of how substituent position modulates biological activity. Both are symmetrical bis-dehydroaporphine dimers, but they differ in the placement of their methoxy groups. This compound is substituted at the C-10 and C-10′ positions, while Bidebiline C is substituted at the C-8 and C-8′ positions. thaiscience.infoufpb.br

When evaluated for their in vitro antimalarial activity against Plasmodium falciparum, this compound showed slightly greater potency than Bidebiline C. ufpb.brnih.gov

| Compound | Structure | Methoxy Group Position | Antimalarial Activity (IC₅₀) vs. P. falciparum |

|---|---|---|---|

| This compound | bis-7,7′-dehydro-10,10′-dimethoxyanonaine | 10, 10′ | 4.1 µg/mL ufpb.br |

| Bidebiline C | bis-7,7′-dehydro-8,8′-dimethoxyanonaine | 8, 8′ | 5.4 µg/mL ufpb.br |

This data suggests that for this specific bis-dehydroaporphine scaffold, placing the electron-donating methoxy groups at the 10,10′ positions is more favorable for antimalarial activity than placing them at the 8,8′ positions. This difference could be due to optimized electronic distribution for target interaction or a more favorable binding orientation within the active site of the parasitic enzyme.

Stereo- and Atropisomer-Specific Activity Profiles

Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. nih.govnih.gov This phenomenon is common in biaryl compounds, such as the 7,7′-linked this compound, where the steric hindrance between the two aporphine units restricts free rotation around the C-C single bond connecting them.

It is well-documented in medicinal chemistry that different atropisomers of a compound can possess significantly different biological activities, potencies, and metabolic stabilities. nih.govuc.pt This is because the distinct three-dimensional arrangement of functional groups in each atropisomer leads to differential interactions with chiral biological targets like enzymes and receptors. rsc.org

Several studies on other dimeric aporphine alkaloids have reported their isolation as mixtures of atropisomers. researchgate.netresearchgate.net When these atropisomers were separated, they often displayed distinct biological activity profiles. researchgate.net For instance, in one study, separated atropisomers of certain dimeric aporphines showed varied α-glucosidase inhibitory activities. researchgate.net

While the structure of this compound makes it a candidate for exhibiting atropisomerism, the original isolation studies did not report the separation or differential biological testing of its potential atropisomers. ufpb.brnih.gov Therefore, it remains an open question whether the reported antimalarial activity of this compound is attributable to one specific atropisomer or represents the combined activity of a racemic mixture. Future research involving the resolution of this compound's atropisomers and their individual biological evaluation would be a critical step in refining its structure-activity relationship.

Future Research Trajectories and Academic Perspectives on Bidebiline D

Exploration of Novel Biological Activities

Initial research has successfully identified Bidebiline D's potential in combating infectious diseases. Studies have documented its moderate antimalarial activity against Plasmodium falciparum and its potential as an antitubercular agent against Mycobacterium tuberculosis. thaiscience.infoufpb.brnih.gov Specifically, its activity against the K1 strain of P. falciparum has been quantified, providing a benchmark for its potential in antimalarial drug discovery. thaiscience.info

The broader class of dimeric amide alkaloids, to which this compound belongs, is known for a wide array of in vitro biological effects, including anti-inflammatory, anticancer, acetylcholinesterase inhibitory, and hepatoprotective activities. nih.gov This suggests that the full biological spectrum of this compound may be underexplored. Future investigations should systematically screen the compound against a diverse panel of cancer cell lines, viral pathogens, and key enzymes involved in inflammatory and neurodegenerative diseases. Given that other compounds isolated from Polyalthia species have shown anti-DENV2 (Dengue virus) activity, exploring this compound's antiviral potential is a logical next step. mdpi.com

Reported Biological Activities of this compound

| Biological Activity | Target Organism/Assay | Result (IC50) | Source |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum (K1, multidrug-resistant strain) | 4.1 µg/mL | thaiscience.infoufpb.br |

| Antimycobacterial | Mycobacterium tuberculosis H37Ra | Activity noted, specific MIC may vary based on study. Another related dimer, Bidebiline E, showed a MIC90 of 10.7 μM. | nih.govmdpi.com |

Advanced Mechanistic Elucidation through Omics Technologies (e.g., Proteomics, Metabolomics)

While the bioactivity of this compound has been established, its precise mechanism of action remains largely unknown. The application of "omics" technologies is a critical future trajectory for deep mechanistic insight.

Proteomics: Target identification is paramount. Quantitative proteomics approaches, such as thermal proteome profiling (TPP) or chemical proteomics using a functionalized this compound probe, could identify the direct protein binding partners of the compound within human cells or pathogens. This would move research beyond phenotypic screening to a clear, target-based understanding.

Metabolomics: Untargeted metabolomics can reveal how this compound alters the metabolic landscape of a cell or organism. By treating P. falciparum or M. tuberculosis cultures with the compound and analyzing the subsequent changes in metabolite levels, researchers could identify disrupted biochemical pathways, providing clues to its mode of action. For instance, alterations in lipid or amino acid metabolism could point to specific enzymatic inhibition.

These high-throughput techniques can generate extensive datasets, providing a systems-level view of the compound's effects and paving the way for hypothesis-driven validation of its mechanism.

Development of Advanced in vitro and ex vivo Preclinical Models

Current research on this compound has relied on standard in vitro models, such as axenic cultures of P. falciparum and M. tuberculosis. thaiscience.infonih.gov While essential for initial screening, these models lack the complexity of the human host environment. Future preclinical evaluation must incorporate more sophisticated models to improve the translational relevance of findings.

In vitro Co-culture Systems: For infectious diseases, co-culture models, such as macrophages infected with M. tuberculosis, can provide insight into the compound's activity against intracellular pathogens and its potential immunomodulatory effects. nih.gov

3D Spheroid and Organoid Models: To evaluate potential anticancer activity, shifting from 2D cell monolayers to 3D tumor spheroids can better recapitulate the tumor microenvironment, including hypoxia and nutrient gradients, offering a more accurate prediction of efficacy.

Ex vivo Models: The use of ex vivo models, such as precision-cut tissue slices (e.g., from the liver to assess metabolism or from tumors), could provide valuable data on the compound's activity and disposition in a more intact biological system before any potential animal studies. The development of such advanced models is crucial for bridging the gap between simple in vitro assays and whole-organism studies. nih.gov

Strategies for Enhanced Compound Potency and Selectivity

The moderate potency of this compound (e.g., IC50 of 4.1 µg/mL against P. falciparum) suggests that there is significant room for improvement through medicinal chemistry. thaiscience.info Future research should focus on systematic structure-activity relationship (SAR) studies. The complexity of dimeric alkaloids, which often possess multiple stereocenters and sterically hindered linkages, presents a synthetic challenge. jst.go.jpsioc-journal.cn

Key strategies would include:

Analogue Synthesis: The development of convergent synthetic strategies is crucial for producing a library of this compound analogues. jst.go.jpresearchgate.net Modifications could target the methoxy (B1213986) and methylenedioxy groups on the aromatic rings to probe their importance for target binding.

Stereochemical Investigation: The stereochemistry of the dimeric linkage is likely critical for biological activity. Synthesizing and testing different stereoisomers would be essential to identify the optimal spatial arrangement for the target.

Hybrid Compounds: Creating hybrid molecules that combine the this compound scaffold with other known pharmacophores could lead to compounds with dual modes of action or improved potency.

These efforts would aim to produce new chemical entities with sub-micromolar potency and high selectivity for their intended target over host cells, a critical step in developing a viable drug candidate.

Methodological Advancements in Dimeric Alkaloid Research

Research on this compound will benefit from and contribute to broader methodological advancements in the study of complex dimeric natural products.

Synthetic Methodologies: A major hurdle in the study of dimeric alkaloids is obtaining sufficient material. Advances in total synthesis, particularly in late-stage dimerization reactions that couple two complex monomeric units, are essential. jst.go.jpresearchgate.net Exploring enzyme-catalyzed dimerization, which can offer high regio- and stereoselectivity, presents an exciting frontier for producing these complex molecules more efficiently. researchgate.net

Structural Elucidation: While modern NMR and mass spectrometry are powerful tools, determining the absolute configuration of complex, sterically congested dimers can still be challenging. thaiscience.info The increasing use of computational chemistry to predict NMR spectra and the continued application of single-crystal X-ray crystallography will be vital for unambiguous structure determination. mdpi.com

Computational Docking and Molecular Dynamics: As protein targets are identified through proteomics, in-silico molecular docking and simulation can be used to predict the binding mode of this compound and its analogues. This can guide SAR studies by prioritizing the synthesis of compounds with the highest predicted binding affinity, thereby accelerating the optimization process.

By leveraging these cutting-edge methods, the scientific community can more effectively unlock the therapeutic potential of this compound and the vast chemical space of dimeric alkaloids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.